molecular formula C14H8O2 B14155451 [1]benzofuro[6,5-e][1]benzofuran CAS No. 4035-79-4

[1]benzofuro[6,5-e][1]benzofuran

Cat. No.: B14155451
CAS No.: 4035-79-4
M. Wt: 208.21 g/mol
InChI Key: HNDSJAXXRUHXDP-UHFFFAOYSA-N
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Description

[1]Benzofuro[6,5-e][1]benzofuran is a fused polycyclic benzofuran derivative characterized by two benzofuran moieties sharing a common oxygen atom. This structure confers rigidity and planar aromaticity, which are critical for interactions with biological targets such as enzymes or receptors. The fused benzofuran system enhances stability and electronic properties, making it a scaffold of interest in drug design .

Properties

CAS No.

4035-79-4

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

[1]benzofuro[6,5-e][1]benzofuran

InChI

InChI=1S/C14H8O2/c1-2-13-11(4-6-15-13)12-8-14-10(3-5-16-14)7-9(1)12/h1-8H

InChI Key

HNDSJAXXRUHXDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=CC4=C(C=CO4)C=C31

Origin of Product

United States

Preparation Methods

Palladium/Copper-Catalyzed Cross-Coupling

A foundational approach involves palladium/copper-mediated cross-coupling of o-iodoanisoles 1 with terminal alkynes 2 , followed by iodocyclization (Scheme 1). This method, adapted from benzo[b]furan synthesis, proceeds via:

  • Sonogashira Coupling : Forms 2-alkynylanisole intermediates 3 .
  • Electrophilic Cyclization : Treatment with ICl induces cyclization to 3-iodobenzofuran 4 .

Example :

Substrate (R) Yield (%)
-Ph 82
-CO₂Me 75
-CF₃ 68

This intermediate 4 serves as a precursor for Suzuki-Miyaura couplings to install substituents at position 3.

Catalytic Annulation Approaches

Ruthenium-Catalyzed C–H Alkenylation

Zheng et al. demonstrated Ru-catalyzed benzofuran synthesis via C–H activation of m-hydroxybenzoic acids 5 and alkynes 6 (Scheme 2). Key parameters:

  • Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%).
  • Solvent : γ-Valerolactone (GVL).
  • Oxidant : O₂ (balloon).

Mechanism :

  • C–H Alkenylation : Forms styryl intermediate 7 .
  • Oxidative Annulation : Cyclization via aerobic oxidation yields benzofuran 8 .

Limitation : Electron-withdrawing groups on benzoic acids reduce yields (e.g., -NO₂: 42% vs. -OMe: 78%).

Multi-Step Functionalization Routes

Nitration of Benzofuran Precursors

The synthesis of 2,8-dinitro-benzofuro[6,5-e]benzofuran 9 (CAS 111257-93-3) involves:

  • Core Formation : Electrophilic cyclization to generatebenzofuro[6,5-e]benzofuran 10 .
  • Nitration : Treatment with HNO₃/H₂SO₄ at 0°C installs nitro groups at positions 2 and 8.

Optimization Data :

Nitration Temp (°C) Yield (%) Purity (%)
0 65 98
25 58 95
-10 70 97

Patented Cyclization Processes

Oxime Cyclization (US8748636)

A patented method couples hydroxylamines 11 with diketones 12 to form oximes 13 , which undergo thermal cyclization (Scheme 3):

  • Oxime Formation : Reacting 1-{4-[3-(di-n-butylamino)propoxy]phenyl}-1,3-heptanedione 12 with O-(4-nitrophenyl)hydroxylamine 11 in acetic acid.
  • Cyclization : Heating at 80°C for 6 hours yieldsbenzofuro[6,5-e]benzofuran derivative 14 (87% yield).

Advantages :

  • No transition metals required.
  • Scalable to gram quantities.

Mechanistic Insights and Challenges

Radical-Mediated Pathways

Visible-light-promoted cyclization of enynes 15 with disulfides 16 generates benzofurans via peroxo radical intermediates (Scheme 4):

  • Radical Initiation : Light-induced S–S bond cleavage forms thiyl radicals.
  • 5-exo-dig Cyclization : Forms benzofuran core 17 .

Limitations :

  • Requires strict anhydrous conditions.
  • Limited functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1benzofuro6,5-ebenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various functionalized benzofuran derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Comparisons

Fused benzofuran systems like [1]benzofuro[6,5-e][1]benzofuran differ from simpler benzofuran derivatives in their conformational rigidity and substituent positioning. For example:

  • 5,6-Methylenedioxybenzofuran derivatives (e.g., the compound in ) exhibit dihedral angles between substituents and the benzofuran plane (e.g., 29.90° for a 4-fluorophenyl group), influencing binding interactions .
  • Benzofuran-substituted chalcones (e.g., compound 36 in ) feature a benzofuran ring linked to a chalcone moiety. These compounds demonstrate enhanced antitumor activity compared to non-fused analogs, highlighting the importance of extended conjugation .
Pharmacological Activity

Antimicrobial Activity :
Benzofuran derivatives such as 5a and 5c (Table 1, ) show binding energies comparable to fluconazole (-5.47 kcal/mol) and streptomycin (-5.99 kcal/mol), suggesting competitive inhibition of microbial targets like GluN-6-P. The fused system in this compound may further optimize binding through increased planar surface area.

Table 1: Binding Energies of Selected Benzofuran Derivatives

Compound Binding Energy (kcal/mol) RMSD (Å)
5a -5.77 0.34
5c -5.29 0.38
Fluconazole -5.47 0.37
Streptomycin -5.99 0.35

Source: Adapted from

Antitumor Activity :

  • Benzofuran-chalcone hybrids (e.g., compound 36) exhibit IC₅₀ values <10 μM against breast and prostate cancer cells, outperforming non-substituted benzofurans .
  • Ester groups at C-2 (e.g., in nodekenetin) enhance cytotoxicity, while halogen or amino substituents at C-5 improve antibacterial activity . The fused system in the target compound may allow synergistic substituent effects across both benzofuran rings.

Key Research Findings

  • Structure-Activity Relationship (SAR) : Substituent position and electronic effects dominate bioactivity. For example, C-2 esters enhance cytotoxicity, while C-5 halogens improve antimicrobial potency .
  • Natural vs. Synthetic Derivatives : Natural benzofurans (e.g., usnic acid) often exhibit broader bioactivity but lower synthetic accessibility compared to designed analogs like benzofuran-chalcones .

Q & A

Q. What ethical frameworks apply to pharmacological studies of this compound analogs with psychoactive potential?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical studies. For analogs with structural similarity to controlled substances (e.g., 5-APB), obtain regulatory approvals and adhere to OECD guidelines for in vivo toxicity testing. Transparently disclose conflicts of interest in publications .

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